![molecular formula C14H20O2 B12282641 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol This compound features a cyclobutyl ring substituted with a benzyloxymethyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between allyl benzyl ether and dichloroketene, leading to the formation of a cyclobutanone derivative . This intermediate can then be reduced to yield the desired compound. Another approach involves the use of the Mitsunobu reaction, where trans-3-(benzyloxymethyl)cyclobutan-1-ol reacts with various pyrimidine derivatives under standard conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control .
化学反応の分析
Types of Reactions
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols .
科学的研究の応用
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated by its unique structural features, which enable it to bind to specific receptors and enzymes .
類似化合物との比較
Similar Compounds
1-Amino-1-hydroxymethylcyclobutane: This compound features a similar cyclobutyl ring but with different functional groups.
1-[cis-3-(hydroxymethyl)cyclobutyl]uracil: Another cyclobutyl derivative with distinct biological activities.
Uniqueness
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is unique due to its specific combination of a benzyloxymethyl group and an ethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-[3-(phenylmethoxymethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C14H20O2/c1-11(15)14-7-13(8-14)10-16-9-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |
InChIキー |
WBHXFYNRMMEHRT-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC(C1)COCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



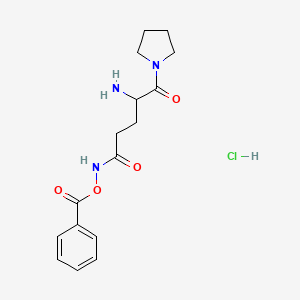
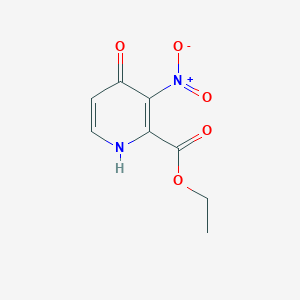
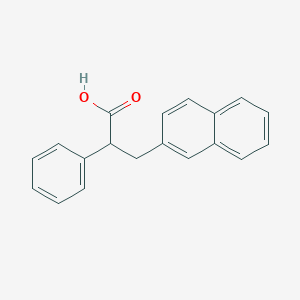
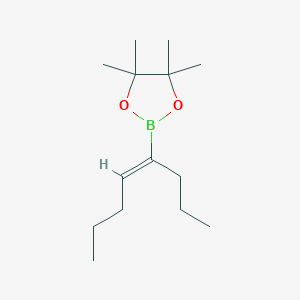
![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)
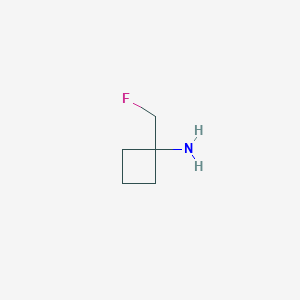

![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

